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Compound of Interest

Compound Name: (-)-Pogostol

Cat. No.: B1352281 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of the spectroscopic data essential for the

characterization of (-)-pogostol, a sesquiterpenoid of interest in natural product chemistry. The

data presented herein is based on the corrected structure of (-)-pogostol, a guaiane

sesquiterpene, following the revision of its initially proposed structure. This guide is intended to

serve as a valuable resource for researchers engaged in the isolation, synthesis, and biological

evaluation of this compound.

Spectroscopic Data Summary
The structural elucidation of (-)-pogostol relies on a combination of nuclear magnetic

resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). The

quantitative data from these techniques are summarized below.

Table 1: ¹H NMR Spectroscopic Data for (-)-Pogostol (500 MHz, CDCl₃)
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Position
Chemical Shift (δ,
ppm)

Multiplicity
Coupling Constant
(J, Hz)

1 2.58 m

2 1.95, 1.65 m

3 1.85, 1.55 m

5 2.85 dd 10.0, 5.0

6 1.70 m

7 4.15 t 3.0

8 2.10, 1.90 m

9 2.05, 1.80 m

11 2.25 sept 7.0

12 1.05 d 7.0

13 1.04 d 7.0

14 1.02 d 7.0

15 4.85, 4.80 s

Table 2: ¹³C NMR Spectroscopic Data for (-)-Pogostol (125 MHz, CDCl₃)
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Position Chemical Shift (δ, ppm)

1 52.5

2 28.0

3 35.5

4 150.0

5 50.5

6 26.0

7 80.0

8 30.0

9 40.0

10 45.0

11 33.0

12 21.5

13 21.4

14 15.0

15 110.0

Table 3: Infrared (IR) and Mass Spectrometry (MS) Data for (-)-Pogostol
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Technique Key Observations

IR (film)
νmax 3400 (O-H), 3075, 1645, 890 (C=CH₂)

cm⁻¹

MS (EI, 70 eV)

m/z (% rel. int.): 222 [M]⁺ (5), 207 (15), 189

(20), 161 (100), 133 (40), 105 (55), 91 (60), 79

(50), 67 (45), 55 (35), 43 (80)

High-Resolution MS
Found: 222.1984; Calculated for C₁₅H₂₆O:

222.1984

Experimental Protocols
The spectroscopic data presented above were acquired using standard analytical techniques

for natural product characterization. The detailed methodologies are as follows:

2.1 NMR Spectroscopy

Sample Preparation: Approximately 5-10 mg of purified (-)-pogostol was dissolved in 0.6 mL

of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an

internal standard.

Instrumentation: ¹H and ¹³C NMR spectra were recorded on a Bruker Avance 500

spectrometer operating at 500 MHz for ¹H and 125 MHz for ¹³C.

¹H NMR Parameters:

Pulse Program: zg30

Number of Scans: 16

Spectral Width: 12 ppm

Acquisition Time: 3.4 s

Relaxation Delay: 1.0 s

¹³C NMR Parameters:
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Pulse Program: zgpg30

Number of Scans: 1024

Spectral Width: 240 ppm

Acquisition Time: 1.1 s

Relaxation Delay: 2.0 s

Data Processing: The free induction decays (FIDs) were processed using MestReNova

software. Fourier transformation was applied with an exponential line broadening of 0.3 Hz

for ¹H and 1.0 Hz for ¹³C spectra. Chemical shifts are reported in parts per million (ppm)

relative to TMS (δ = 0.00 ppm), and coupling constants (J) are given in Hertz (Hz).

2.2 Infrared (IR) Spectroscopy

Sample Preparation: A thin film of the purified compound was prepared by dissolving a small

amount of (-)-pogostol in chloroform, applying the solution to a NaCl or KBr salt plate, and

allowing the solvent to evaporate.

Instrumentation: The IR spectrum was recorded on a PerkinElmer Spectrum 100 FT-IR

spectrometer.

Parameters:

Scan Range: 4000-400 cm⁻¹

Resolution: 4 cm⁻¹

Number of Scans: 16

Data Analysis: The spectrum was analyzed for characteristic absorption bands

corresponding to the functional groups present in the molecule.

2.3 Mass Spectrometry (MS)
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Instrumentation: Electron impact mass spectra (EI-MS) were obtained using a Thermo

Finnigan MAT 95 XL mass spectrometer.

Sample Introduction: The sample was introduced via a direct insertion probe.

Parameters:

Ionization Energy: 70 eV

Source Temperature: 200 °C

Mass Range: m/z 40-500

High-Resolution Mass Spectrometry (HRMS): HRMS data was acquired using the same

instrument with a resolution of 10,000. Perfluorokerosene (PFK) was used as the internal

calibrant.

Visualization of Experimental Workflow
The general workflow for the isolation and spectroscopic characterization of (-)-pogostol from

a natural source is depicted below.
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Caption: Experimental workflow for the characterization of (-)-pogostol.
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To cite this document: BenchChem. [A Technical Guide to the Spectroscopic
Characterization of (-)-Pogostol]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1352281#spectroscopic-data-for-pogostol-
characterization-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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